![molecular formula C16H26N2O5 B1521814 N-[2-amino-1-(3,4,5-trimetoxifenil)etil]carbamato de tert-butilo CAS No. 1082503-29-4](/img/structure/B1521814.png)
N-[2-amino-1-(3,4,5-trimetoxifenil)etil]carbamato de tert-butilo
Descripción general
Descripción
tert-Butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate: is a synthetic organic compound known for its applications in various fields of scientific research. This compound features a tert-butyl carbamate group attached to an aminoethyl chain, which is further connected to a trimethoxyphenyl ring. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block in synthetic chemistry.
Biology
The compound is studied for its potential biological activities. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. The trimethoxyphenyl moiety is known for its presence in bioactive molecules, which could lead to the development of new therapeutic agents.
Industry
In the pharmaceutical industry, tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate helps streamline the production of complex drugs.
Mecanismo De Acción
Target of Action
It is known to be an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Mode of Action
As an intermediate in the synthesis of ceftolozane , it likely contributes to the antibiotic’s mechanism of action. Cephalosporins like ceftolozane typically work by inhibiting bacterial cell wall synthesis, leading to cell death .
Biochemical Pathways
The synthesis of tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate involves several steps, including amination, reduction, esterification, trityl protection, and condensation . The compound is derived from 1-methyl-1H-pyrazol-5-amine . The biochemical pathways affected by this compound are likely related to its role in the synthesis of ceftolozane and the subsequent inhibition of bacterial cell wall synthesis .
Pharmacokinetics
As an intermediate in the synthesis of ceftolozane , its ADME properties would contribute to the overall pharmacokinetic profile of the antibiotic. Ceftolozane is known to be administered intravenously , suggesting that the compound may have good solubility and stability in aqueous solutions.
Result of Action
As an intermediate in the synthesis of ceftolozane , its action contributes to the antibiotic’s efficacy against both Gram-positive and Gram-negative bacteria .
Action Environment
The action environment of tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate is likely to be within the chemical reactions involved in the synthesis of ceftolozane . Factors such as temperature, pH, and the presence of other reactants could influence its action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The aldehyde group of 3,4,5-trimethoxybenzaldehyde is first reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reductive amination process, often using reagents like ammonium acetate and sodium cyanoborohydride.
Carbamate Formation: The resulting amine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final tert-butyl carbamate product.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-purity reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl chain, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbamate group to an amine, using reagents like lithium aluminum hydride.
Substitution: The trimethoxyphenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary amines.
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl ring.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a hydroxyethyl group instead of an aminoethyl chain.
tert-Butyl N-(2-aminoethyl)carbamate: Lacks the trimethoxyphenyl ring, making it less complex.
tert-Butyl N-(3,4,5-trimethoxyphenyl)carbamate: Missing the aminoethyl chain, altering its reactivity and applications.
Uniqueness
The presence of both the aminoethyl chain and the trimethoxyphenyl ring in tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate provides a unique combination of functional groups. This dual functionality allows for a broader range of chemical reactions and potential biological activities compared to its simpler analogs.
Propiedades
IUPAC Name |
tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c1-16(2,3)23-15(19)18-11(9-17)10-7-12(20-4)14(22-6)13(8-10)21-5/h7-8,11H,9,17H2,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWFLYXEMSFXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)
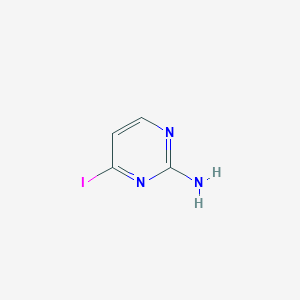
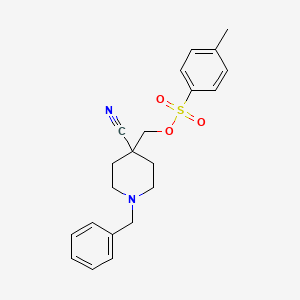
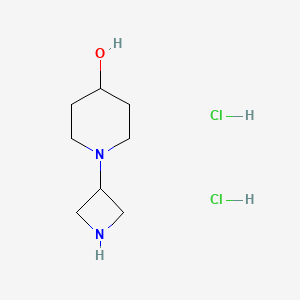
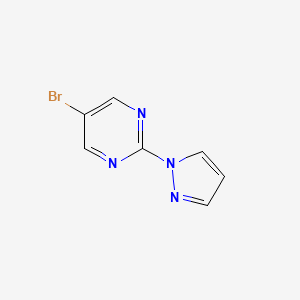
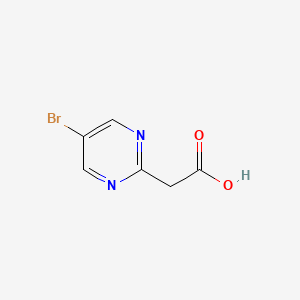
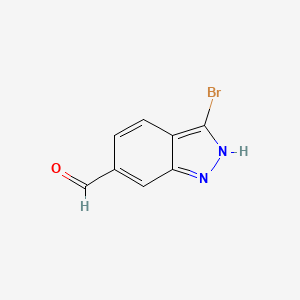

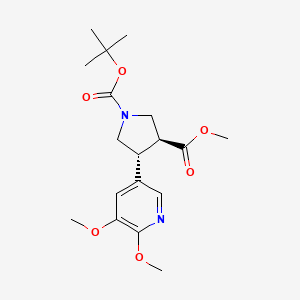
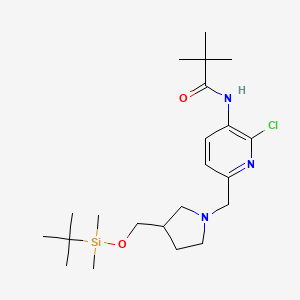
![6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine](/img/structure/B1521748.png)
![7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1521749.png)
![5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1521750.png)
![5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1521752.png)
